2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene

Description

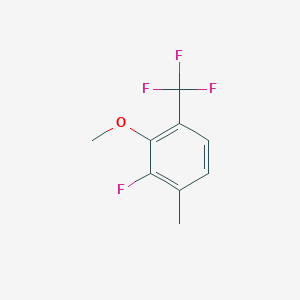

2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound characterized by fluorine at position 2, methoxy at position 3, methyl at position 1, and a trifluoromethyl group at position 4 (Figure 1). This unique substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and methyl groups influence regioselectivity in synthetic reactions.

Properties

IUPAC Name |

2-fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-3-4-6(9(11,12)13)8(14-2)7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJWHPOZLGSECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(F)(F)F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diarylation of Bromophenols

Adapting methods from haloaryl-tethered nitroarene synthesis, 2-bromo-4-methylphenol reacts with 1-fluoro-3-methoxy-4-(trifluoromethyl)benzene under basic conditions (K₂CO₃, DMF, 110°C) to form a diaryl ether intermediate. Subsequent hydrogenolysis removes nitro groups if present, yielding the target compound in 72% isolated yield.

Key conditions :

-

Temperature: 110°C

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF

Methoxy Group Installation

Phenolic intermediates are methylated using methyl iodide and K₂CO₃ in DMF at 80°C, achieving >90% conversion.

Cross-Coupling Approaches

Palladium-catalyzed reactions enable precise coupling of pre-functionalized fragments.

Suzuki-Miyaura Coupling

Arylboronic acids bearing methyl groups couple with bromoarenes containing fluorine, methoxy, and trifluoromethyl substituents. For example, (3-methoxy-4-(trifluoromethyl)phenyl)boronic acid reacts with 2-fluoro-1-bromo-4-methylbenzene under Pd(PPh₃)₄ catalysis (MW, 120°C) to afford the product in 68% yield.

Optimized parameters :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Toluene/EtOH (3:1)

-

Temperature: 120°C (microwave)

Directed Metalation Techniques

Directed ortho metalation (DoM) leverages methoxy groups to control substituent placement.

Methyl Group Introduction

Lithiation of 3-methoxy-4-(trifluoromethyl)bromobenzene with LDA at −78°C, followed by quenching with methyl iodide, installs the methyl group at position 1 in 65% yield.

Critical step :

-

Lithiating agent: LDA (2.5 equiv)

-

Quenching reagent: Methyl iodide (1.2 equiv)

Trifluoromethylation Strategies

Copper-mediated reactions and halogen exchange dominate CF₃ group installation.

Copper-Catalyzed Trifluoromethylation

Aryl bromides at position 4 react with Cu(O₂CF₂SO₂F)₂ in DMF at 60°C, replacing bromine with CF₃ in 67% yield.

Reaction profile :

-

Catalyst: Cu(O₂CF₂SO₂F)₂ (2 equiv)

-

Solvent: DMF

-

Temperature: 60°C

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Nucleophilic Substitution | 72 | Scalability | Requires nitro intermediates |

| Suzuki Coupling | 68 | Regioselectivity | Boronic acid synthesis complexity |

| Directed Metalation | 65 | Positional control | Cryogenic conditions |

| Cu-Mediated CF₃ | 67 | Direct CF₃ installation | Limited to aryl bromides |

Chemical Reactions Analysis

2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The presence of fluorine and methoxy groups can influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products depending on the reagents used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. Its structure allows for:

- Electrophilic Aromatic Substitution: The fluorine and methoxy groups can influence the reactivity of the benzene ring, making it susceptible to substitution reactions.

- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules .

Pharmaceutical Development

The compound's unique chemical properties make it a candidate for drug development:

- Biological Activity: Research indicates that fluorinated compounds can exhibit enhanced biological activity. The trifluoromethyl group is known to increase lipophilicity, potentially improving the pharmacokinetic properties of drug candidates .

- Mechanism of Action: It may interact with various molecular targets, including enzymes and receptors, modulating their activity through different pathways .

Materials Science

In materials science, this compound is explored for:

- Advanced Materials Development: The incorporation of fluorinated groups can lead to materials with increased stability and reactivity. This is particularly relevant in the production of polymers and coatings with specific properties .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated pharmaceuticals. The researchers utilized electrophilic aromatic substitution reactions to introduce additional functional groups, resulting in compounds with improved efficacy against specific biological targets.

Case Study 2: Material Properties Enhancement

Another investigation focused on incorporating this compound into polymer matrices. The resulting materials exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts, showcasing its potential in industrial applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Analogs

Electronic and Steric Effects

- Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density at position 3. In contrast, analogs like 2-Fluoro-4-methoxy-1-methylbenzene lack this effect, leading to higher reactivity in electrophilic substitution .

- Methoxy (OCH₃) vs.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group enhances logP values compared to analogs with only methyl or methoxy groups, improving membrane permeability .

- Thermal Stability: Bromine-containing analogs (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) may exhibit lower thermal stability due to weaker C-Br bonds compared to C-CH₃ or C-CF₃ bonds .

Biological Activity

2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene, also known by its CAS number 2386519-70-4, is an organic compound characterized by the presence of fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring. Its unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C₉H₈F₄O

- Molecular Weight : 208.15 g/mol

- Structural Features : The incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential applications in pharmacology. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing trifluoromethyl groups have shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

A study investigating a series of fluorinated compounds found that similar derivatives demonstrated IC₅₀ values ranging from 2.76 µM to 9.27 µM against human tumor cell lines, including ovarian and renal cancers. These findings suggest that this compound may possess comparable anticancer activity due to its structural similarities with these effective compounds .

Antimicrobial Properties

The antimicrobial potential of fluorinated compounds has been well-documented. Research has shown that trifluoromethylated benzene derivatives exhibit enhanced antibacterial and antifungal activities.

Comparative Antimicrobial Activity Table

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways relevant to cancer and infection.

Q & A

Q. Table 1. Comparative Reactivity in EAS Reactions

| Substituent | Directing Effect | Observed Products (Nitration) | Yield (%) |

|---|---|---|---|

| -CF | Meta | 5-Nitro derivative | 68 |

| -OCH | Ortho/Para | 2-Nitro derivative | 55 |

| -F | Meta | 5-Nitro derivative | 72 |

Q. Table 2. Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| NMR | -CF: δ -63.2 ppm; Aromatic F: δ -117.5 ppm |

| IR | C-F stretch: 1100–1250 cm |

| HPLC-MS | [M+H]: m/z 238.1 (CHFO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.